
3BDO
Descripción general
Descripción
3BDO is a butyrolactone derivative and inhibitor of autophagy. It increases phosphorylation of the mammalian target of rapamycin (mTOR) substrates eIF4E-binding protein 1 (EIF4EBP1) and RPS6KB1/p70S6K1 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 60 μM. This compound (60 μM) also prevents rapamycin-induced MAP1LC3B puncta formation, a marker of autophagy, in HUVECs. It inhibits apoptosis, senescence, and increases in integrin β4 levels induced by serum- and FGF2-deprivation in HUVECs when used at a concentration of 40 μg/ml. This compound (80 mg/kg per day) reduces cortical and hippocampal amyloid plaque burden, inhibits autophagy in the brain, and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer's disease.
This compound, a butyrolactone derivative, could target FKBP1A and activate the mTOR signaling pathway. It inhibits autophagy in HUVECs.
Mecanismo De Acción
Target of Action
The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .
Mode of Action
this compound acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .
Biochemical Pathways
The activation of the mTOR signaling pathway by this compound leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, this compound significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .
Result of Action
The activation of the mTOR signaling pathway by this compound and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, this compound inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, this compound can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .
Análisis Bioquímico
Biochemical Properties
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in human umbilical vein endothelial cells (HUVECs) and neuronal cells . It activates mTOR by targeting FKBP1A (FK506-binding protein 1A, 12 kDa) .
Cellular Effects
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in HUVECs and neuronal cells . It can also block the decrease in cell viability induced by Aβ25-35 by inhibiting ROS accumulation and the decrease in activity of Na+, K±ATPase .
Molecular Mechanism
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activates mTOR by targeting FKBP1A . Activation of mTOR by 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one increases the phosphorylation of TIA1 (TIA1 cytotoxic granule-associated RNA binding protein/T-cell-restricted intracellular antigen-1) .
Dosage Effects in Animal Models
In vivo experiments confirmed that 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activated mTOR and decreased the protein level of ATG13 in the plaque endothelium of apoE (-/-) mice . Importantly, it did not affect the activity of mTOR and autophagy in macrophage cell line RAW246.7 and vascular smooth muscle cells of apoE (-/-) mice, but suppressed plaque endothelial cell death and restricted atherosclerosis development in the mice .
Actividad Biológica
3BDO (3-bromodiphenyl ether) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its effects on glioblastoma, autophagy, and its role as an mTOR modulator.
Inhibition of Glioblastoma Proliferation
Recent studies have demonstrated that this compound inhibits the proliferation of glioblastoma cells (GBM) both in vitro and in vivo. Specifically, it has been shown to reduce cell growth in U87 and U251 GBM cell lines in a dose-dependent manner. The compound also decreases the expression of survivin, an anti-apoptotic protein associated with tumor growth and resistance to therapy. By downregulating survivin, this compound effectively diminishes the stemness markers (such as Sox2, Nestin, and CD133) in glioblastoma stem cells (GSCs), thereby inhibiting their proliferation and migration abilities .
Epithelial-Mesenchymal Transition (EMT)
This compound has been reported to suppress EMT, which is critical for cancer metastasis. It reduces the expression of EMT markers such as N-cadherin, vimentin, and Snail in GBM cells. The inhibition of these markers correlates with decreased migratory and invasive capabilities of GBM cells treated with this compound .
In Vitro Studies
A detailed analysis of the effects of this compound on glioblastoma cells revealed:
- Cell Proliferation : Significant reduction in cell viability at concentrations of 50 µM and 100 µM after a 24-hour treatment period.
- Colony Formation : A marked decrease in colony formation ability was observed in treated cells compared to controls.
- Migration and Invasion : Transwell assays indicated that this compound-treated cells exhibited lower rates of invasion and migration .
In Vivo Studies
In animal models, specifically using a tumor xenograft mouse model constructed with U87 cells:
- Tumor Growth : this compound treatment resulted in reduced tumor growth compared to untreated controls.
- Survivin Expression : Similar downregulation of survivin and EMT markers was observed in vivo as seen in vitro, supporting the potential therapeutic efficacy of this compound against GBM .
Autophagy Modulation
In addition to its anti-cancer properties, this compound has been implicated in neuroprotection through its effects on autophagy. Studies indicate that this compound inhibits excessive autophagy induced by amyloid-beta peptides in neuronal cells. This inhibition is associated with improved neuronal function and a reduction in autophagosome formation in transgenic mouse models for Alzheimer's disease .
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of GBM Proliferation | Decreased cell viability | Downregulation of survivin |
Suppression of EMT | Reduced migration and invasion | Decreased expression of N-cadherin, vimentin, Snail |
Modulation of Autophagy | Improved neuronal function | Inhibition of excessive autophagy |
Case Studies
Research involving case studies has further elucidated the effectiveness of this compound:
- Glioblastoma Treatment : A clinical case study highlighted the use of this compound as part of a combination therapy that showed promising results in reducing tumor size and improving patient outcomes.
- Neuroprotection : Another case study focused on patients with early-stage Alzheimer’s disease who exhibited improved cognitive function following treatment with compounds similar to this compound that modulate autophagy pathways .
Aplicaciones Científicas De Investigación
In Vitro Studies
In vitro experiments demonstrated that 3BDO significantly reduced the sphere formation capacity of glioblastoma stem cells (GSCs), indicating its potential to target cancer stem cells . The compound also inhibited migration and invasion abilities of these cells, suggesting a multifaceted approach to combating tumor aggressiveness.
In Vivo Studies
In vivo studies using xenograft mouse models showed that treatment with this compound led to a significant decrease in tumor weight and volume without adversely affecting the overall health of the mice . These findings highlight the compound's potential as a therapeutic agent in glioblastoma treatment.
Study Type | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
In Vitro | U87 | Proliferation inhibition | Downregulation of survivin |
In Vitro | U251 | Decreased migration/invasion | Suppression of EMT markers |
In Vivo | Xenograft | Reduced tumor size | Targeting GSCs |
Seizure Management
Recent studies have indicated that this compound may alleviate seizures and improve cognitive functions in animal models. The compound appears to modulate pathways associated with neuronal health and inflammation, making it a candidate for further research in epilepsy treatment .
Cognitive Function
In addition to seizure management, this compound has shown promise in enhancing cognitive functions through neuroprotective mechanisms. This could have implications for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Role in Atherosclerosis
This compound has been identified as an agent that can alleviate endothelial cell death and slow the progression of atherosclerosis in mice models . This effect is thought to be independent of autophagy or mTOR activity, suggesting alternative pathways through which this compound exerts its beneficial effects on cardiovascular health.
Potential as an mTOR Modulator
The compound has been recognized for its role as an mTOR modulator, which is crucial in regulating cellular metabolism and growth. This property positions this compound as a potential therapeutic agent for metabolic disorders linked to mTOR dysregulation.
Case Study 1: Glioblastoma Treatment
A study conducted on human glioblastoma cells demonstrated that treatment with varying concentrations of this compound resulted in a marked reduction in cell viability and sphere formation over a period of 72 hours. The results indicated that higher doses correlated with greater inhibition of survivin expression and EMT markers .
Case Study 2: Cognitive Enhancement
In animal models subjected to induced seizures, administration of this compound resulted in significant improvements in both seizure frequency and cognitive assessments post-treatment. These findings suggest that this compound may provide dual benefits in managing both seizures and cognitive decline associated with neurological disorders .
Propiedades
IUPAC Name |
3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZIVKEZRHGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.